molecular formula C14H13N5O2S B2598466 ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate CAS No. 868969-29-3

ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate

Cat. No.: B2598466
CAS No.: 868969-29-3
M. Wt: 315.35
InChI Key: ZQDHISYBLZNRKW-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a triazole ring fused with a pyridazine ring, making it a triazolopyridazine derivative

Preparation Methods

The synthesis of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The resulting intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product. Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

    Nucleophilic Addition: The triazole ring can participate in nucleophilic addition reactions with various nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyridine ring fused with a triazolo-pyridazine moiety. The synthesis of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves multi-step organic reactions. Key synthetic routes may include:

  • Formation of the triazole ring : Utilizing azides and alkynes in a copper-catalyzed cycloaddition reaction.
  • Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution.
  • Esterification : Reacting the resulting acid with ethanol to form the ester.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds within the triazole family have shown activity against various cancer cell lines. For example, derivatives have been reported to inhibit growth in breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 17.83 μM to 19.73 μM compared to standard treatments like Cisplatin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has demonstrated that related triazole compounds possess moderate to good activity against various pathogens. For instance:

  • Screening results : Newly synthesized triazole derivatives have been evaluated for their antimicrobial efficacy, showing promising results against bacteria and fungi .

Applications in Medicinal Chemistry

This compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its applications include:

  • c-Met Inhibition : Compounds with similar structures have been identified as selective inhibitors of c-Met kinase, which is implicated in cancer progression .
  • Antiviral Agents : Some derivatives have shown potential against viral infections, including SARS-CoV-2 .

Data Summary Table

Application AreaCompound ActivityReference
AnticancerIC50 values of 17.83 μM - 19.73 μM
AntimicrobialModerate to good activity
c-Met InhibitionSelective inhibition
AntiviralPotential against SARS-CoV-2

Comparison with Similar Compounds

Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can be compared with other triazolopyridazine derivatives, such as:

Each of these compounds has unique structural features and biological activities, making them valuable in different research and therapeutic contexts.

Biological Activity

Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃N₄O₂S
  • CAS Number : Not specified in the available literature.

This compound features a triazolo-pyridazine core, which is known for its diverse pharmacological activities.

Antibacterial and Antifungal Activities

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Antifungal Activity : It was effective against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Potential

The anticancer activity of this compound has also been evaluated. It was found to inhibit the growth of several cancer cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
A5491.06 ± 0.16c-Met kinase inhibition
MCF-71.23 ± 0.18c-Met kinase inhibition
HeLa2.73 ± 0.33c-Met kinase inhibition

The mechanism involves the inhibition of c-Met kinase, a critical player in cancer cell proliferation and survival pathways .

This compound likely exerts its biological effects through several mechanisms:

  • Kinase Inhibition : The compound binds to the active sites of specific kinases (e.g., c-Met), blocking their activity and disrupting downstream signaling pathways essential for cell growth.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G0/G1 phase, leading to apoptosis in sensitive cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antibacterial effects .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • In Vitro Studies : A study published in Pharmaceutical Research evaluated multiple derivatives of triazolo-pyridazine compounds for their cytotoxicity against various cancer cell lines. The results indicated that derivatives with similar structures exhibited promising anticancer activity .
  • Comparative Analysis : In a comparative study of various triazolo-pyridazine derivatives, this compound was noted for its unique substitution pattern that enhanced its biological activity compared to other analogs .

Properties

IUPAC Name

ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-6-5-11-16-17-14(19(11)18-12)10-4-3-7-15-8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDHISYBLZNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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